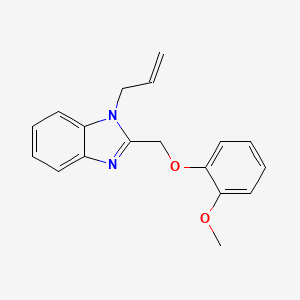

1-Allyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

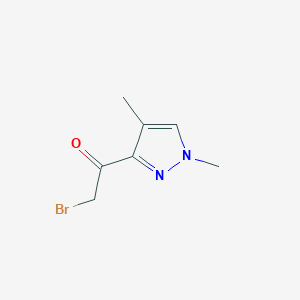

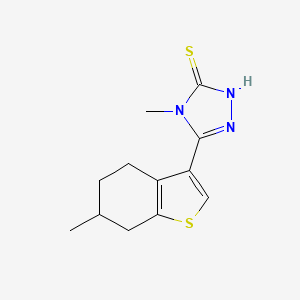

1-Allyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole is a chemical compound that has been the focus of scientific research in recent years due to its potential applications in various fields. This compound is also known as AMB, and it is a benzimidazole derivative that exhibits anti-tumor and anti-inflammatory properties.

Applications De Recherche Scientifique

Anticancer Activity

Novel derivatives of Eugenol, which share structural similarities with the queried compound, have been synthesized and evaluated for their anticancer properties. One study demonstrates significant cytotoxicity against breast cancer cells, with certain compounds exhibiting better performance than Eugenol itself, suggesting potential leads for cancer treatment (Alam, 2022).

Antibacterial and Antifungal Agents

Alkenyl derivatives, structurally related to the queried compound, have shown high in vitro activity against various anaerobic organisms, including Bacteroides species and Fusobacterium. These derivatives also demonstrated activity against other bacteria like Neisseria gonorrhoeae and Staphylococcus aureus, indicating their potential as broad-spectrum antibacterial agents (Roth et al., 1989).

Chemosensors for Metal Ions

A study highlighted the synthesis of benzimidazole derivatives that function as selective fluorescence sensors for Zn2+ ions. These sensors exhibit significant sensitivity and low detection limits for Zn2+, underlining their applicability in detecting and quantifying zinc ions in various settings (Dey et al., 2016).

Antimicrobial Activity

Benzimidazole derivatives, synthesized from 2-(phenoxymethyl)-1H-benzimidazole, have been evaluated for their antimicrobial activity. Some of these compounds showed significant activity against both gram-positive and gram-negative bacteria, including Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus, suggesting their utility as antimicrobial agents (Salahuddin et al., 2017).

Material Science Applications

In the realm of materials science, derivatives of benzimidazole have been investigated for their potential in creating low-melting phthalonitrile resins, which exhibit improved processability and thermal properties. Such materials could find applications in high-temperature structural composite matrices (Han et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies . Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .

Propriétés

IUPAC Name |

2-[(2-methoxyphenoxy)methyl]-1-prop-2-enylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-3-12-20-15-9-5-4-8-14(15)19-18(20)13-22-17-11-7-6-10-16(17)21-2/h3-11H,1,12-13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZNJIIDNJHVER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326366 |

Source

|

| Record name | 2-[(2-methoxyphenoxy)methyl]-1-prop-2-enylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644181 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

433328-98-4 |

Source

|

| Record name | 2-[(2-methoxyphenoxy)methyl]-1-prop-2-enylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid](/img/structure/B2873890.png)

![[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol](/img/structure/B2873892.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2873896.png)